molecular formula C15H13N B8694231 N-(4-methylphenyl)indole CAS No. 167283-32-1

N-(4-methylphenyl)indole

Cat. No. B8694231
CAS RN: 167283-32-1
M. Wt: 207.27 g/mol
InChI Key: ROVUACXZYQYJQS-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)indole” is a compound that belongs to the class of indole derivatives. Indole derivatives are an essential class of structurally diverse fungal secondary metabolites . They generally appear to be restricted to a limited number of fungi, such as Penicillium, Aspergillus, Claviceps, and Epichloe species . These compounds share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .


Synthesis Analysis

The synthesis of “N-(4-methylphenyl)indole” can be achieved through N-methylation of amides and related compounds . A safe, nontoxic, and easy-to-handle reagent for this process is phenyl trimethylammonium iodide (PhMe3NI) . This method has been expanded to N-ethylation using PhEt3NI . The process is characterized by its high yields of up to 99%, high functional group tolerance, and excellent monoselectivity for amides .


Molecular Structure Analysis

Indole derivatives, including “N-(4-methylphenyl)indole”, share a common core structure consisting of indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-methylphenyl)indole” include N-methylation of amides and related compounds . This process uses phenyl trimethylammonium iodide (PhMe3NI) as a reagent . The method has been expanded to N-ethylation using PhEt3NI . The reaction is characterized by its high yields, high functional group tolerance, and excellent monoselectivity for amides .

Safety and Hazards

Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used when handling this compound .

Future Directions

Indole derivatives, including “N-(4-methylphenyl)indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .

properties

CAS RN

167283-32-1

Product Name

N-(4-methylphenyl)indole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4-methylphenyl)indole

InChI

InChI=1S/C15H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3

InChI Key

ROVUACXZYQYJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.2 mg, 0.012 mmol, 2.5 mol % Pd), 2 [Example 1] (14.4 mg, 0.036 mmol, 7.5 mol %), NaOt-Bu (130 mg, 1.35 mmol) and indole (115 mg, 0.98 mmol). The tube was purged with argon then toluene (1.0 mL) and 4-bromotoluene (120 μL, 0.98 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at 100° C. for 21 h. The reaction was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 191 mg (94%) of a colorless oil.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.6 mg, 0.012 mmol, 5 mol % Pd), 2 [Example 1] (11.0 mg, 0.028 mmol, 5.5 mol %), Cs2CO3 (230 mg, 0.75 mmol) and indole (60 mg, 0.51 mmol). The tube was purged with argon then toluene (1.0 mL) and 4-chlorotoluene (60 μL, 0.51 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at 100° C. for 24 h. The reaction was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 94 mg (89%) of a colorless oil.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
catalyst
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

An oven-dried test tube was purged with argon and then charged with 2-dicyclohexylphosphino-2′-methoxy-1,1′-biphenyl (14.5 mg, 0.038 mmol, 7.5 mol %) and Pd2(dba)3 (11.6 mg, 0.013 mmol, 5.0 mol % Pd). Toluene (1.0 mL), indole (71 mg, 0.61 mmol), 4-chlorotoluene (60 mL, 0.51 mmol), and NaOt-Bu (70 mg, 0.73 mmol) were then added. The tube was fitted with a septum, purged with argon and heated at 100° C. for 28 h. The reaction was then cooled to room temperature, diluted with ether (20 mL), filtered through Celite and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to afford 99 mg (94%) of a colorless oil.
Quantity
11.6 mg
Type
catalyst
Reaction Step One
Quantity
14.5 mg
Type
catalyst
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

Using the general procedure outlined in Example 63, indole (0.117 g, 1.00 mmol) was coupled with 4-bromotoluene (185 μL, 1.50 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-1,2-cyclohexanediamine (24 μL, 0.20 mmol, 20 mol %) and dioxane (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 50:1) provided 0.197 g (95% yield) of the product as a white solid. This product was pure by 1H NMR when compared to the known spetra.
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
185 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
24 μL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
95%

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